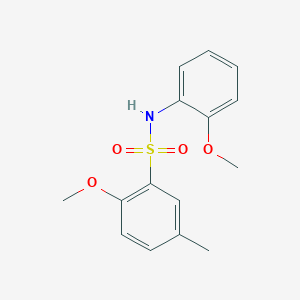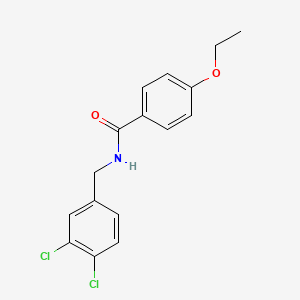
N'-(4-tert-butylbenzoyl)-1-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylbenzoyl)-1-naphthohydrazide, commonly known as BBNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BBNH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.46 g/mol.
Mécanisme D'action
The mechanism of action of BBNH is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). BBNH has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In plants, BBNH has been shown to enhance the activity of antioxidant enzymes and regulate the expression of stress-responsive genes.
Biochemical and Physiological Effects:
BBNH has been shown to exhibit various biochemical and physiological effects. In cancer cells, BBNH has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce the expression of certain oncogenes. In plants, BBNH has been shown to enhance the activity of antioxidant enzymes, regulate the expression of stress-responsive genes, and improve plant growth and yield. However, the exact biochemical and physiological effects of BBNH are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBNH is its versatility in various fields such as medicine, agriculture, and material science. BBNH is also relatively easy to synthesize and purify. However, one of the limitations of BBNH is its low solubility in aqueous solutions, which can limit its use in certain applications. Additionally, the toxicity and safety of BBNH in humans and the environment are still under investigation.
Orientations Futures
There are several future directions for the study of BBNH. In medicine, further research is needed to elucidate the exact mechanism of action of BBNH and its potential use in cancer treatment. In agriculture, more studies are needed to investigate the effects of BBNH on different plant species and under different environmental conditions. In material science, BBNH can be further explored for its potential use in the development of fluorescent sensors and other optoelectronic devices. Overall, the study of BBNH has the potential to lead to the development of novel therapies and technologies in various fields.
Méthodes De Synthèse
BBNH can be synthesized by the reaction of 1-naphthohydrazine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the acyl chloride group of 4-tert-butylbenzoyl chloride is substituted with the amino group of 1-naphthohydrazine. The resulting product is then purified by recrystallization to obtain pure BBNH.
Applications De Recherche Scientifique
BBNH has been extensively studied for its potential applications in various fields. In medicine, BBNH has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, BBNH has been studied for its ability to enhance plant growth and resistance to various stresses such as drought, salt, and heavy metals. In material science, BBNH has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N'-(4-tert-butylbenzoyl)naphthalene-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)17-13-11-16(12-14-17)20(25)23-24-21(26)19-10-6-8-15-7-4-5-9-18(15)19/h4-14H,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCXHFEFDETJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinol](/img/structure/B5790784.png)

![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)
![N-allyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5790814.png)
![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)

![2-{[2-(trifluoromethyl)benzyl]thio}-4,6-pyrimidinediamine](/img/structure/B5790825.png)
![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)


